(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethyl-1H-pyrrol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENYXWFEZWBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368589-11-0 | |
| Record name | (2,5-dimethyl-1H-pyrrol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine and Its Analogues
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The construction of the pyrrole ring is a foundational step in organic chemistry, with numerous named reactions developed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole nucleus.
Paal-Knorr Condensation and its Variants for 2,5-Dimethylpyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone method for the preparation of substituted pyrroles, renowned for its efficiency and versatility. nih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org For the synthesis of the 2,5-dimethylpyrrole core, the readily available hexane-2,5-dione (acetonylacetone) serves as the 1,4-dicarbonyl precursor. orgsyn.org
The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal upon the amine's attack on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. researchgate.net
A variety of amines can be employed in the Paal-Knorr synthesis to produce N-substituted 2,5-dimethylpyrroles, with reaction conditions often optimized for specific substrates. Water has been demonstrated as a suitable and environmentally friendly medium for this condensation, affording good to excellent yields with both aliphatic and aromatic primary amines. mdpi.com
Table 1: Examples of Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
| Amine | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonium (B1175870) Carbonate | Neat | 100-115 | 1.5-2 h | 81-86 | orgsyn.org |
| Aniline | Water | 100 | 15 min | 94 | mdpi.com |
| Benzylamine | Water | 100 | 15 min | 98 | mdpi.com |
| Glycine | Not specified | Not specified | Not specified | Good | researchgate.net |
| Ethanolamine | Neat | 50 | Not specified | 95 | mdpi.com |
Other Cyclization and Ring-Forming Reactions for Pyrrole Core Assembly
While the Paal-Knorr synthesis is highly effective for 2,5-disubstituted pyrroles, other classical methods offer alternative routes to the pyrrole core, each with its own scope and limitations.
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester or other compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org The α-amino-ketones are often generated in situ from the corresponding oximes due to their instability. wikipedia.org This synthesis is particularly useful for producing pyrroles with specific substitution patterns that may not be readily accessible through the Paal-Knorr route.
Hantzsch Pyrrole Synthesis: This reaction provides substituted pyrroles through the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org The mechanism involves the formation of an enamine intermediate, which then reacts with the α-haloketone. wikipedia.org
Van Leusen Pyrrole Synthesis: A more modern approach, the Van Leusen reaction, is a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net This method is known for its operational simplicity and broad substrate scope, allowing for the synthesis of a wide variety of polysubstituted pyrroles. dntb.gov.ua
Introduction of the Aminomethyl Moiety at the Pyrrole C3 Position
Once the 2,5-dimethylpyrrole ring is formed, the next critical step is the introduction of the aminomethyl group at the C3 position. This can be achieved through several synthetic strategies, either by functionalizing a pre-existing group or by direct introduction of the aminomethyl moiety.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming C-N bonds and is a key strategy for converting an aldehyde to an amine. figshare.com This two-step, one-pot process typically involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. researchgate.net
In the context of synthesizing (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine, this strategy requires the precursor 2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This aldehyde can be reacted with ammonia or a primary or secondary amine, followed by reduction, to yield the target compound or its N-substituted analogues. This method is versatile, allowing for the introduction of a wide range of amino groups depending on the amine used in the initial condensation step.
Table 2: General Scheme for Reductive Amination
| Starting Aldehyde | Amine (R-NH2) | Reducing Agent | Product |
|---|---|---|---|
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | NH3, Primary Amine, or Secondary Amine | e.g., NaBH4, NaBH(OAc)3, H2/Catalyst | This compound or N-substituted analogue |
Vilsmeier-Haack Formylation Preceding Amination
The necessary precursor for reductive amination, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction. This reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles. The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic species then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed during workup to yield the aldehyde. For 2,5-dimethylpyrrole, formylation occurs preferentially at the unsubstituted β-position (C3).
Direct Aminomethylation Reactions
Direct aminomethylation, most notably the Mannich reaction, offers a more direct route to introduce the aminomethyl group onto the pyrrole ring, bypassing the need for a pre-formed aldehyde. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, 2,5-dimethylpyrrole), a non-enolizable aldehyde (commonly formaldehyde), and ammonia or a primary or secondary amine. wikipedia.org
The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine. wikipedia.org The electron-rich pyrrole then acts as a nucleophile, attacking the iminium ion to form the β-amino-carbonyl compound, known as a Mannich base. adichemistry.com For 2,5-dimethylpyrrole, the reaction is regioselective for the unsubstituted β-positions. However, controlling the extent of substitution can be a challenge, as bis-aminomethylation at both the C3 and C4 positions can occur. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Considerations
The synthesis of pyrrole derivatives, including this compound and its analogues, has increasingly benefited from advanced techniques that align with the principles of green chemistry. These methodologies aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional approaches. Innovations in microwave-assisted synthesis, flow chemistry, mechanochemistry, as well as photo- and electrochemical methods, represent significant progress in the field. Furthermore, the development of catalyst-free reactions in aqueous media underscores the shift towards more sustainable synthetic practices.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and fewer side products. researchgate.netresearchgate.net The application of microwave heating has been successfully extended to the synthesis of various pyrrole derivatives. For instance, the Paal-Knorr synthesis of 2,5-dimethylpyrroles, a key structural motif, can be expedited using microwave irradiation, which also facilitates the use of the resulting pyrrole as a protective group for primary amines. researchgate.net Deprotection can also be achieved efficiently under microwave conditions. researchgate.net
The synthesis of N-substituted-1H-pyrroles has been developed using microwave assistance in mild, basic aqueous media from amines and cis-1,4-dichloro-2-butene. researchgate.net This methodology is notable for its wide substrate scope and good to high yields. researchgate.net Additionally, intramolecular cyclocondensation of enamines derived from 2-amino acids has been employed to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones under microwave irradiation, with yields ranging from 55-86%. mdpi.com Multi-component reactions (MCRs) for synthesizing complex pyrrole structures, such as pyrrolo[2,3-d]pyrimidines, have also shown increased yields and reduced reaction times when conducted under microwave conditions compared to conventional heating. beilstein-journals.org
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Paal-Knorr / Amine Protection | Primary amine, 2,5-hexanedione (B30556) | MW, Toluene, p-TsOH | N-substituted-2,5-dimethylpyrrole | Not specified | researchgate.net |
| N-Alkylation/Cyclization | Amine, cis-1,4-dichloro-2-butene | MW, Na2CO3, H2O | N-substituted-1H-pyrrole | Good to high | researchgate.net |
| Intramolecular Cyclocondensation | 2-amino acid-derived enamines | MW | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-one | 55-86% | mdpi.com |
| Three-Component Reaction | N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, amines | MW, Acetic Acid | 5-arylaminopyrrolo[2,3-d]pyrimidine | Good to excellent | beilstein-journals.org |
Flow Chemistry and Mechanochemical Approaches
Flow Chemistry
Continuous flow chemistry, utilizing microreactors, offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and superior scalability compared to batch processes. syrris.comacs.org This technology has been successfully applied to classical pyrrole syntheses. The Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters, primary amines, and α-haloketones, has been adapted to a one-step, continuous flow process to produce pyrrole-3-carboxylic acids. acs.orgresearchgate.net In this setup, the HBr byproduct generated during the reaction is utilized in situ to hydrolyze tert-butyl esters, streamlining the synthesis into a single microreactor operation. syrris.comacs.org The potential for scaling up flow processes has been demonstrated by transitioning a pyrrole synthesis from a microreactor to a larger, microstructured flow reactor, achieving a production rate of 55.8 g per hour. acs.org
Mechanochemical Approaches
| Technique | Reaction Type | Key Features | Product Class | Reference |
| Flow Chemistry | Hantzsch Synthesis | One-step process, in situ hydrolysis, microreactor | Pyrrole-3-carboxylic acids | syrris.com, acs.org |
| Flow Chemistry | General Pyrrole Synthesis | Scalable from µL to mL reactors | Pyrrole derivative | acs.org |
| Mechanochemistry | van Leusen Synthesis | Base-mediated, solvent-free | 3,4-Disubstituted pyrroles | acs.org |
| Mechanochemistry | Paal–Knorr & Hantzsch | High-Speed Vibration Milling (HSVM), solvent-free | Polysubstituted pyrroles | rsc.org |
| Mechanochemistry | C-H Functionalization | Metal-free, grinding | Polyyne-substituted pyrroles | thieme-connect.com |
Photo- and Electrochemical Methods
Photochemical and electrochemical syntheses offer green and powerful alternatives for constructing pyrrole rings, often proceeding under mild conditions without the need for harsh reagents. rsc.org These methods rely on light or electricity to generate highly reactive intermediates that drive cyclization reactions.
Photochemical Synthesis involves the use of visible or UV light, sometimes in the presence of a photocatalyst, to initiate reactions. A metal-free, visible-light-enabled, three-component reaction of amines, aldehydes, and 1,3-dicarbonyl compounds can produce highly substituted pyrroles. rsc.org Another strategy involves the photocatalytic [3+2] annulation of vinyl azides with α-carbonyl alkenes to afford a broad scope of functionalized pyrroles. rsc.org
Electrochemical Synthesis utilizes an electric current to mediate redox reactions, providing a reagent-free method for bond formation. Polysubstituted pyrroles can be synthesized via the electrochemical oxidative annulation of primary amines with aldehydes or ketones. rsc.org An efficient one-pot, three-component electrochemical reaction of β-dicarbonyl compounds, aldehydes, and amines has been developed to yield 1,2,3-trisubstituted pyrroles in good to excellent yields. researchgate.net This process is believed to proceed through a radical addition pathway involving a β-enamino ketone intermediate. researchgate.net Indirect electrolysis, using mediators like iodide ions, is a common strategy to achieve selective transformations at lower voltages. rsc.org
| Method | Reaction Type | Reactants | Key Conditions | Product Class | Reference |
| Photochemical | Three-Component | Amines, aldehydes, 1,3-dicarbonyls | Visible light, metal-free | Highly substituted pyrroles | rsc.org |
| Photochemical | [3+2] Annulation | Vinyl azides, α-carbonyl alkenes | Organic dye photocatalyst | Functionalized pyrroles | rsc.org |
| Electrochemical | Oxidative Annulation | Primary amines, aldehydes/ketones | Undivided cell, TfOH additive | Polysubstituted pyrroles | rsc.org |
| Electrochemical | Three-Component | β-dicarbonyls, aldehydes, amines | One-pot, indirect electrolysis (KI) | 1,2,3-Trisubstituted pyrroles | researchgate.net |
Catalyst-Free and Aqueous Medium Reactions
The development of catalyst-free synthetic methods, particularly in environmentally benign solvents like water, represents a significant advancement in green chemistry. Water can promote organic reactions through hydrophobic effects, leading to increased association of reactants and consequently higher reaction rates and yields. thieme-connect.com
An improved catalyst-free, three-component reaction of ammonium acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds has been successfully carried out in a water-ethanol mixture to produce pyrrole derivatives. thieme-connect.com The simple procedure and easy isolation of the water-insoluble product make this method highly practical. thieme-connect.com The Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines has also been shown to proceed efficiently in water. researchgate.net One study demonstrated that reacting hexa-2,5-dione with various primary amines in water, without any added catalyst, afforded N-substituted 2,5-dimethyl pyrroles in good to excellent yields. researchgate.net Furthermore, efficient four-component protocols for synthesizing diversely functionalized pyrroles under catalyst-free conditions have been developed using ionic liquids, which can serve as reusable reaction media. researchgate.net
| Reaction Type | Reactants | Solvent/Medium | Key Features | Product Class | Reference |
| Three-Component | Ammonium acetate, 1,3-dicarbonyl, α-hydroxycarbonyl | Water-Ethanol | Catalyst-free, reflux | Tetrasubstituted pyrroles | thieme-connect.com |
| Paal-Knorr | Hexa-2,5-dione, primary amines | Water | Catalyst-free | N-substituted 2,5-dimethyl pyrroles | researchgate.net |
| Four-Component | Amine, aldehyde, nitromethane, 1,3-dicarbonyl | Ionic Liquid [Hbim]BF4 | Catalyst-free, reusable medium | Diversely functionalized pyrroles | researchgate.net |
Synthesis of N-Substituted this compound Derivatives
Functionalization of the pyrrole nitrogen (N-substitution) is a critical step in modifying the properties and exploring the structure-activity relationships of pyrrole-containing compounds. Strategies for introducing alkyl and aryl groups onto the pyrrole nitrogen have been developed, employing various catalytic systems and reaction conditions to achieve efficient and selective transformations.
Strategies for N-Alkylation and N-Arylation of the Pyrrole Nitrogen
N-Alkylation
The N-alkylation of pyrroles is commonly achieved by reaction with alkyl halides in the presence of a base. organic-chemistry.org To improve regioselectivity and efficiency, ionic liquids have been utilized as reaction media, allowing for the N-substitution of pyrrole with alkyl halides to proceed in excellent yields. organic-chemistry.org Green chemistry principles have prompted the exploration of more sustainable alkylating agents. For example, propylene (B89431) carbonate has been used as both a green solvent and reagent for the N-alkylation of various N-heterocycles under neat (solvent-free) conditions, avoiding the need for potentially genotoxic alkyl halides. mdpi.com
N-Arylation
The N-arylation of pyrroles, particularly sterically hindered ones like 2,5-dimethylpyrrole, can be challenging. Copper-catalyzed cross-coupling reactions, analogous to the Ullmann condensation, are a prominent method for this transformation. The use of copper(I) iodide (CuI) with diamine ligands has proven effective for the N-arylation of a wide range of pyrroles with aryl iodides and bromides. acs.org However, the coupling of 2,5-dimethylpyrrole with iodobenzene (B50100) under these conditions showed limited conversion, highlighting the steric challenge. acs.org Other approaches include indium-catalyzed N-arylation with amines. acs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been applied to the N-arylation of N-H heterocycles, though their generality can be limited. acs.org
| Transformation | Substrate | Reagent(s) | Catalyst/Conditions | Key Features | Reference |
| N-Alkylation | Pyrrole | Alkyl halides | KOH, Ionic Liquid | Highly regioselective, excellent yields | organic-chemistry.org |
| N-Alkylation | N-Heterocycles | Propylene Carbonate | Neat, 150-170 °C | Green reagent and solvent, avoids alkyl halides | mdpi.com |
| N-Arylation | Pyrrole | Aryl iodide/bromide | CuI, diamine ligand, K3PO4 | General method for various pyrroles | acs.org |
| N-Arylation | 2,5-Dimethylpyrrole | Iodobenzene | CuI, diamine ligand | Low conversion (20%) due to steric hindrance | acs.org |
| N-Arylation | Pyrroles | Amines | Indium catalyst | Formal N-arylation | acs.org |
Introduction of Diverse Substituents on the Aminomethyl Nitrogen
The primary amino group of this compound serves as a versatile handle for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of analogues. Standard methodologies for the functionalization of primary amines, including N-alkylation, N-acylation, and reductive amination, can be effectively applied to this pyrrole scaffold. These transformations allow for the systematic modification of the steric and electronic properties of the aminomethyl side chain, facilitating structure-activity relationship (SAR) studies in various contexts.
N-Alkylation:
Direct N-alkylation of this compound with alkyl halides provides a straightforward route to secondary and tertiary amines. The reaction typically proceeds via a nucleophilic substitution mechanism, where the primary amine displaces a halide from the alkylating agent. The degree of alkylation can often be controlled by the stoichiometry of the reactants. While specific examples for the title compound are not extensively detailed in the literature, general protocols for the N-alkylation of primary amines are well-established. For instance, the reaction of an amine with an alkyl halide is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
N-Acylation:
N-acylation is another fundamental transformation for derivatizing this compound. This reaction involves the treatment of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. This method is widely used to introduce a variety of acyl groups, ranging from simple acetyl groups to more complex aromatic and heterocyclic moieties. The resulting amides are generally stable compounds and often exhibit distinct physicochemical properties compared to the parent amine. A patent describing the acylation of N-amino-alkyl-2,5-dimethylpyrroles suggests that this is a feasible method for introducing acyl substituents. google.com
Reductive Amination:
Reductive amination is a powerful and versatile method for the N-alkylation of amines. This two-step, one-pot process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, being commonly used due to their mildness and selectivity. organic-chemistry.org This methodology allows for the introduction of a vast array of alkyl and arylalkyl substituents, depending on the choice of the carbonyl compound. While specific literature detailing the reductive amination of this compound is sparse, the general applicability of this reaction to primary amines suggests its utility for the synthesis of a diverse range of N-substituted analogues. mdpi.com
The following table summarizes the types of substituents that can be introduced onto the aminomethyl nitrogen of this compound and its analogues using the aforementioned synthetic methodologies.
| Methodology | Reagents | Substituent Introduced | Product Type |
| N-Alkylation | Alkyl Halides (e.g., R-X) | Alkyl (R) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chlorides (e.g., R-COCl), Acid Anhydrides (e.g., (RCO)₂O) | Acyl (R-CO) | Amide |
| Reductive Amination | Aldehydes (R'-CHO) or Ketones (R'-CO-R'') with a reducing agent | Alkyl (R'-CH₂) or Substituted Alkyl (R'-CH-R'') | Secondary/Tertiary Amine |
Derivatization and Structural Modification of the 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine Scaffold
Chemical Transformations of the Primary Amine Functionality
The primary amine group is the most reactive site for nucleophilic reactions, making it a key handle for introducing a wide array of functional groups and building complex molecular architectures.
Formation of Amides, Ureas, and Thioureas
The primary amine of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine readily undergoes acylation and related reactions to form stable amide, urea (B33335), and thiourea (B124793) derivatives.
Amides: Amide synthesis is typically achieved by reacting the primary amine with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the amide bond. This reaction is one of the most common transformations in medicinal chemistry.
Ureas: Substituted ureas are synthesized by the reaction of the primary amine with isocyanates. The nucleophilic amine adds to the electrophilic carbon of the isocyanate (R-N=C=O), yielding the corresponding N,N'-disubstituted urea derivative. This method is highly efficient and provides access to a broad range of urea compounds by varying the substituent on the isocyanate.
Thioureas: Analogous to urea formation, thioureas are prepared by treating the primary amine with isothiocyanates (R-N=C=S). The reaction mechanism is similar, involving the nucleophilic attack of the amine on the central carbon of the isothiocyanate. Thiourea derivatives are of significant interest due to their diverse biological activities.
Table 1: Illustrative Reactions of the Primary Amine Functionality
Derivative Type Reagent General Product Structure Amide Acetyl Chloride (CH₃COCl) (2,5-Dimethyl-1H-pyrrol-3-yl)methyl-NH-CO-CH₃ Urea Phenyl Isocyanate (C₆H₅NCO) (2,5-Dimethyl-1H-pyrrol-3-yl)methyl-NH-CO-NH-C₆H₅ Thiourea Allyl Isothiocyanate (CH₂=CHCH₂NCS) (2,5-Dimethyl-1H-pyrrol-3-yl)methyl-NH-CS-NH-CH₂CH=CH₂
Imine and Enamine Formation
The primary amine of this compound can react with carbonyl compounds like aldehydes and ketones. It is important to distinguish between the products formed from primary versus secondary amines.
Imine Formation: As a primary amine, this compound reacts with aldehydes or ketones under mildly acidic conditions to form an imine (also known as a Schiff base). The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.
Enamine Formation: Enamines are characterized by a C=C double bond adjacent to a nitrogen atom and are formed from the reaction of a secondary amine with an aldehyde or ketone. Therefore, this compound itself does not form an enamine directly. However, N-substituted derivatives of this compound, which are secondary amines, would undergo reaction with carbonyls to form the corresponding enamines.
Introduction of Secondary and Tertiary Amine Substituents
The primary amine can be converted into a secondary or tertiary amine through various alkylation methods. These modifications are crucial for modulating the compound's physicochemical properties.
N-Alkylation: Direct alkylation can be achieved by reacting this compound with alkyl halides. This reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is key to achieving selectivity.
Reductive Amination: A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). To synthesize a tertiary amine, a secondary amine derivative would be used as the starting material. The existence of derivatives such as N-((2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)butan-1-amine confirms that such transformations are synthetically accessible. semanticscholar.org
Modification of Methyl Groups on the Pyrrole (B145914) Ring
The methyl groups at the C2 and C5 positions of the pyrrole ring are generally less reactive than the amine or the pyrrole N-H. However, under specific conditions, they can be functionalized. The proximity of the methyl groups to the aromatic pyrrole ring imparts reactivity similar to that of benzylic positions.
Plausible, though less documented, synthetic routes for functionalization include:
Radical Halogenation: Free radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a halogen atom onto one of the methyl groups. The resulting halomethyl derivative can then serve as a substrate for nucleophilic substitution, allowing the introduction of various functional groups (e.g., -OH, -OR, -CN).
Oxidation: Strong oxidizing agents can potentially convert the methyl groups into carboxylic acids. Milder, more controlled oxidation might yield aldehydes or alcohols. For instance, autooxidation of methyl-substituted 2-phenyldiazenyl-N-vinylpyrroles has been shown to selectively produce hydroxymethyl and formyl derivatives. rsc.org
Exploration of Substituents on the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring is another key site for modification. The N-H proton is weakly acidic and can be removed by a suitable base to form a nucleophilic pyrrolide anion.
N-Alkylation: After deprotonation with a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), the resulting anion can react with electrophiles such as alkyl halides or benzyl (B1604629) bromide to yield N-alkylated derivatives. rsc.org
N-Arylation: The introduction of aryl groups at the pyrrole nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, using aryl halides. nih.gov
Paal-Knorr Synthesis: An alternative and fundamental approach to generating N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with 2,5-hexanedione (B30556). mdpi.comresearchgate.net This method builds the N-substituted ring system directly. For example, reacting 2,6-diaminopyridine (B39239) with 2,5-hexanedione can produce 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net
Table 2: Examples of N-Substituted 2,5-Dimethylpyrrole Derivatives
Compound Name Synthetic Approach Reference N-Alkyl-2,5-dimethylpyrroles Deprotonation followed by reaction with alkyl halides rsc.org N-Phenyl-2,5-dimethylpyrroles Copper-catalyzed coupling with iodobenzene (B50100) semanticscholar.org 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol Paal-Knorr reaction of 2,5-hexanedione and serinol 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine Paal-Knorr reaction of 2,5-hexanedione and 2,6-diaminopyridine
Hybrid Compound Architectures Incorporating the 2,5-Dimethyl-1H-pyrrol-3-ylmethanamine Unit
The this compound scaffold can be incorporated into larger, hybrid molecules by leveraging the reactivity of its functional groups. This strategy is common in drug discovery to combine the structural features of different pharmacophores.
For instance, the 2,5-dimethylpyrrole moiety has been combined with other heterocyclic systems to create novel molecular architectures. A notable example is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, formed through the Paal-Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione. This demonstrates how the 2,5-dimethylpyrrole unit can be fused to other rings via its nitrogen atom.
Furthermore, the primary amine of the title compound can act as a linker to connect the pyrrole core to other molecular fragments. Research on related structures has shown the synthesis of complex molecules like 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives, where a pyrrole is linked to a pyridine (B92270) ring through an oxo-acetamide bridge. This highlights the utility of the aminomethyl side chain as a point of attachment for constructing elaborate, hybrid compounds.
Spectroscopic and Analytical Characterization Methodologies for 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For derivatives of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the pyrrole (B145914) ring, the methyl groups, and the methanamine moiety.
For instance, in the related compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the two methyl groups on the pyrrole ring appear as a singlet at approximately 2.13 ppm. mdpi.comresearchgate.net The two equivalent C-H protons of the pyrrole ring also present as a singlet at around 5.98 ppm. mdpi.comresearchgate.net The protons of the amino group are observed as a broad singlet at 4.17 ppm. mdpi.comresearchgate.net
Similarly, for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the ¹H NMR spectrum shows well-resolved signals. A broad singlet corresponding to the amino group is observed at 4.35 ppm. researchgate.net The signals for the pyrrole and pyridine (B92270) ring protons, as well as the methyl protons, would also be present in their respective characteristic regions.
Based on these examples, the expected ¹H NMR signals for this compound would include:
A singlet for the two equivalent methyl groups (C2-CH₃ and C5-CH₃).
A singlet for the C4 proton of the pyrrole ring.
A signal for the methylene (B1212753) protons (-CH₂NH₂) adjacent to the pyrrole ring.
A broad singlet for the amino protons (-NH₂).
A signal for the NH proton of the pyrrole ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| C2-CH₃ and C5-CH₃ | ~2.1-2.3 | Singlet |
| C4-H | ~5.8-6.0 | Singlet |
| -CH₂NH₂ | ~3.5-4.0 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| N-H | Variable | Broad Singlet |
This table presents expected ¹H NMR chemical shifts for this compound based on data from related derivatives.
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete mapping of the carbon skeleton.
In the case of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the ¹³C NMR spectrum in CDCl₃ shows five distinct signals. The carbons of the methyl groups resonate at approximately 12.1 ppm. The pyrrole C-H carbons are observed at around 108.8 ppm, while the quaternary carbons of the pyrrole ring attached to the methyl groups appear at about 129.5 ppm. The carbons of the oxadiazole ring are found further downfield at 144.5 ppm and 153.1 ppm. mdpi.comresearchgate.net
For 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, eight distinct resonances were observed in the ¹³C NMR spectrum, consistent with its molecular structure. The signals for the pyrrole ring carbons appear at 105.7 ppm and 127.9 ppm, while the pyridine ring carbons are observed at 110.1 ppm, 113.2 ppm, 141.5 ppm, and 155.7 ppm. researchgate.net
Based on this data, the anticipated ¹³C NMR spectrum of this compound would feature signals for:
The two equivalent methyl carbons.
The C4 carbon of the pyrrole ring.
The quaternary carbons (C2 and C5) of the pyrrole ring.
The C3 carbon of the pyrrole ring.
The methylene carbon of the methanamine group.
| Carbon | Expected Chemical Shift (ppm) |
| C2-CH₃ and C5-CH₃ | ~12-15 |
| C4 | ~105-110 |
| C3 | ~115-120 |
| C2 and C5 | ~128-130 |
| -CH₂NH₂ | ~40-45 |
This table presents expected ¹³C NMR chemical shifts for this compound based on data from related derivatives.
To further confirm the structural assignments, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed. COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, helping to identify adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is invaluable for assigning quaternary carbons. Deuterium labeling, where a specific proton is replaced with deuterium, can also be used to simplify complex spectra and confirm signal assignments.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₁₂N₂. The predicted monoisotopic mass for this compound is 124.10005 Da. uni.lu
The fragmentation pattern in the mass spectrum can offer valuable structural insights. For instance, in the mass spectrum of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the molecular ion peak [M]⁺ is observed at m/z = 187, with the base peak at m/z = 186 [M-1]⁺. researchgate.net
Predicted mass spectrometry data for this compound suggests several possible adducts and their corresponding mass-to-charge ratios (m/z). uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.10733 |
| [M+Na]⁺ | 147.08927 |
| [M-H]⁻ | 123.09277 |
| [M+NH₄]⁺ | 142.13387 |
| [M+K]⁺ | 163.06321 |
This table presents predicted mass-to-charge ratios for various adducts of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, shows characteristic absorption bands for the NH₂ group at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.comresearchgate.net It also displays bands for C-H stretching at 2952 and 2927 cm⁻¹. mdpi.comresearchgate.net
Similarly, the FTIR spectrum of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine exhibits characteristic bands for N-H and C-H stretching vibrations. researchgate.net
Based on these findings, the IR spectrum of this compound is expected to show key absorption bands corresponding to:
N-H stretching of the pyrrole ring and the primary amine.
C-H stretching of the methyl and methylene groups and the pyrrole ring.
N-H bending of the primary amine.
C-N stretching.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (pyrrole) | ~3300-3500 |
| N-H Stretch (primary amine) | ~3300-3500 (two bands) |
| C-H Stretch (sp³) | ~2850-3000 |
| C-H Stretch (sp²) | ~3000-3100 |
| N-H Bend (primary amine) | ~1590-1650 |
| C-N Stretch | ~1000-1250 |
This table presents expected IR absorption ranges for the functional groups in this compound.
X-ray Crystallography for Solid-State Structural Determination
While no crystal structure is currently available for this compound itself, the crystal structure of a derivative, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, has been determined. researchgate.net The analysis of this structure reveals details about the planarity of the pyrrole and pyridine rings and the nature of intermolecular interactions, such as hydrogen bonding. In this derivative, intermolecular N-H···N hydrogen bonds are observed. researchgate.net Such data from derivatives can provide valuable insights into the likely solid-state packing and intermolecular interactions of this compound, should a suitable crystal be obtained.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in analytical chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. wikipedia.org This quantitative method is crucial in the characterization of newly synthesized molecules, such as this compound and its derivatives, as it provides direct evidence for the compound's empirical formula. azom.comresearchgate.net The procedure, typically accomplished through combustion analysis, involves burning a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are collected and measured to calculate the percentage of each element in the original sample. researchgate.netuniversallab.org
The primary value of elemental analysis lies in its ability to verify the molecular formula of a compound by comparing the experimentally determined (found) elemental percentages with the theoretically calculated values based on the proposed chemical structure. wikipedia.org A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, confirms the elemental composition and serves as a key indicator of the sample's purity. wikipedia.org This verification is a standard and essential step in the structural elucidation of novel pyrrole derivatives. researchgate.net
In the characterization of pyrrole derivatives, elemental analysis is routinely employed to confirm that the synthesis has yielded the target compound with the correct elemental makeup. For instance, in a study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, a derivative of the core 2,5-dimethyl-1H-pyrrole structure, elemental analysis was used to establish its composition. mdpi.com The experimentally measured percentages of carbon, hydrogen, and nitrogen were found to be in excellent agreement with the values calculated for the proposed molecular formula, C₈H₁₀N₄O. mdpi.com
The results from this analysis are detailed in the table below:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 53.91 | 53.87 |
| Hydrogen (H) | 5.66 | 5.61 |
| Nitrogen (N) | 31.45 | 31.39 |
| Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com |
The negligible difference between the calculated and observed values provided strong evidence for the successful synthesis and purity of the compound. mdpi.com This methodology is consistently applied across studies of various pyrrole derivatives to validate their proposed structures, making it an indispensable tool in synthetic and medicinal chemistry. researchgate.netbohrium.com
Computational Chemistry and Theoretical Studies of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For pyrrole (B145914) derivatives, these calculations often reveal that the electron density in the HOMO is concentrated on the pyrrole ring, indicating its role as an electron donor in chemical reactions. In contrast, the LUMO is typically distributed across the entire molecule, highlighting potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyrrole ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the N-H of the pyrrole ring would exhibit a positive potential, making them potential sites for hydrogen bonding.
Furthermore, theoretical calculations can predict various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are essential for predicting its behavior in different chemical environments. researchgate.netresearchgate.netnih.gov
Table 1: Calculated Electronic Properties of a Substituted Pyrrole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Ionization Potential | 6.5 eV |
Note: The data in this table is representative of typical values for substituted pyrrole derivatives and is intended for illustrative purposes.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates. nih.govnih.gov
The process begins with the generation of a three-dimensional model of the ligand and the target receptor. The ligand is then "docked" into the active site of the receptor in various possible orientations and conformations. A scoring function is used to evaluate the binding affinity of each pose, predicting the most favorable binding mode. These scoring functions typically consider factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
For derivatives of this compound, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For instance, in the context of developing novel anticancer agents, these compounds have been docked into the ATP binding pocket of protein kinases. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the active site, or hydrophobic interactions between the dimethyl-pyrrole moiety and nonpolar residues. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.govresearchgate.net
Table 2: Representative Docking Results for a Pyrrole Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bond Interactions | GLU85, LYS33 |
| Hydrophobic Interactions | LEU132, VAL45, ALA63 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.
Conformational Analysis and Energetic Profiles
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences the molecule's properties and interactions. The molecule possesses several rotatable bonds, primarily around the aminomethyl substituent, which allows it to adopt various conformations.
Theoretical methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify its stable conformers. By systematically rotating the dihedral angles of the key bonds and calculating the corresponding energy, an energetic profile can be generated. This profile reveals the low-energy, and therefore more populated, conformations.
For this compound, the orientation of the aminomethyl group relative to the pyrrole ring is of particular interest. The energetic barrier to rotation around the C-C bond connecting the aminomethyl group to the pyrrole ring can be calculated to understand the flexibility of this substituent. The relative energies of different conformers can provide insights into which spatial arrangements are preferred, which is critical for understanding how the molecule will fit into a binding site of a biological target. The presence of intramolecular hydrogen bonding between the amino group and the pyrrole ring in certain conformations could also be investigated, as this would significantly stabilize those particular arrangements.
Prediction of Spectroscopic Parameters (e.g., NMR, IR shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational properties. nih.govresearchgate.netarxiv.org
The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to assist in the assignment of experimental NMR spectra. For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for the protons and carbons of the pyrrole ring, the methyl groups, and the aminomethyl substituent. researchgate.net
Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. This can help in assigning the characteristic vibrational bands observed in an experimental spectrum, such as the N-H stretching vibrations of the pyrrole and amino groups, and the C-H stretching of the methyl and aromatic groups. arxiv.orgresearchgate.net
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrole Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 125.8 | 126.2 |
| C3 | 110.5 | 110.9 |
| C4 | 108.3 | 108.7 |
| C5 | 125.8 | 126.2 |
| CH₃ | 13.2 | 13.5 |
Note: The data presented is illustrative for a substituted pyrrole and demonstrates the typical correlation between predicted and experimental values.
In Silico Screening and Design Principles for New Derivatives
In silico screening and the development of design principles are key applications of computational chemistry in the quest for new and improved derivatives of this compound. These approaches leverage computational models to evaluate large virtual libraries of compounds, prioritizing those with the most promising properties for synthesis and experimental testing. nih.govmdpi.comresearchgate.netmdpi.com
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds to identify new molecules with similar properties. This can involve searching for molecules with similar 2D or 3D structures, or using quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity.
Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target, as discussed in the molecular docking section. Large compound libraries can be docked into the active site of the target, and the top-scoring compounds are selected for further investigation.
From these computational studies, key design principles for new derivatives of this compound can be established. For example, if docking studies reveal that a hydrogen bond with a specific residue is crucial for binding, new derivatives can be designed to incorporate functional groups that can form this interaction more effectively. Similarly, if QSAR models indicate that a particular physicochemical property, such as lipophilicity, is important for activity, derivatives can be designed with modified substituents to optimize this property. This iterative process of computational design, synthesis, and testing is a powerful strategy for accelerating the discovery of novel bioactive molecules. nih.govmdpi.com
Coordination Chemistry and Metal Complexes of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine Derivatives
Design and Synthesis of Pyrrole-Based Ligands
The (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine unit serves as a versatile building block for constructing multidentate ligands. The primary amine group provides a reactive site for elaboration into various donor systems, while the pyrrole (B145914) ring itself can participate in coordination or influence the electronic properties of the resulting ligand.
The most direct approach to synthesizing N,N-donor ligands from this compound is through Schiff base condensation. This reaction involves the condensation of the primary amine with aldehydes or ketones to form imines. By using dialdehydes or diketones, multidentate ligands capable of binding to one or more metal centers can be readily prepared.
For example, the reaction with a simple dialdehyde (B1249045) like glutaraldehyde (B144438) would yield a bidentate N,N-donor ligand. More complex tetradentate ligands, suitable for forming stable square planar or octahedral complexes, can be synthesized by reacting two equivalents of the pyrrole methanamine with one equivalent of a dialdehyde. acs.org
A common synthetic route involves the following steps:
Schiff Base Formation: Condensation of this compound with a selected aldehyde or ketone, typically under reflux in an alcohol solvent.
Reduction (optional): The resulting imine bond can be selectively reduced, for instance with sodium borohydride (B1222165), to form a more flexible secondary amine ligand. This approach was used in the synthesis of pyrrole-based diamine ligands for the creation of metallo-macrocycles. rsc.org
Table 1: Examples of N,N-Donor Ligands Derived from this compound
| Ligand Type | Reactant | Resulting Ligand Structure (Schematic) | Donor Atoms |
| Bidentate Schiff Base | Salicylaldehyde | Pyrrole-CH₂-N=CH-C₆H₄-OH | N, O |
| Tetradentate Schiff Base | Glyoxal | (Pyrrole-CH₂-N=CH)₂ | N, N, N, N |
| Bidentate Amine | (Post-reduction of Schiff base) | Pyrrole-CH₂-NH-CH₂-C₆H₅ | N |
To enhance the coordination properties and catalytic potential of the ligands, donor atoms other than nitrogen can be incorporated. Mixed-donor ligands, such as those containing both nitrogen and phosphorus (N,P), are of particular interest due to the distinct electronic properties of soft phosphine (B1218219) donors combined with hard amine donors. nih.gov
The synthesis of N,P-donor ligands can be achieved by reacting this compound with phosphorus-containing electrophiles. For instance, reaction with chlorodiphenylphosphine (B86185) (Ph₂PCl) in the presence of a base would yield an aminophosphine (B1255530) ligand. The steric and electronic properties of the resulting ligand can be tuned by modifying the substituents on the phosphorus atom.
Table 2: Examples of Mixed-Donor Ligands
| Ligand Type | Reactant | Resulting Ligand Structure (Schematic) | Donor Atoms |
| N,P-Donor | Chlorodiphenylphosphine | Pyrrole-CH₂-NH-P(C₆H₅)₂ | N, P |
| N,S-Donor | Carbon Disulfide | Pyrrole-CH₂-NH-C(=S)S⁻ (Dithiocarbamate) | N, S, S |
Complexation with Transition Metals
Ligands derived from this compound are expected to coordinate with a variety of first-row and later transition metals. The choice of metal and the ligand's denticity and geometry dictate the structure of the resulting complex. researchgate.net
Schiff base ligands, particularly tetradentate N₄ donors, readily form stable complexes with divalent metal ions such as Ni(II), Cu(II), and Zn(II). acs.org Nickel(II) complexes with such ligands often adopt a square planar geometry. acs.org Cobalt(II) can form trigonal bipyramidal structures, while Mn(II) and other metals with a preference for higher coordination numbers may form octahedral complexes. researchgate.net The flexible nature of ligands containing reduced amine linkages allows for adaptation to the preferred coordination geometry of the metal center.
Mixed-donor ligands exhibit more complex coordination behavior. For example, N,P ligands can act as chelating agents, forming stable five- or six-membered rings with a metal center. This chelate effect enhances the thermodynamic stability of the resulting complexes. The coordination of such ligands to metals like aluminum has been shown to be flexible, with the potential for different coordination modes in solid-state versus solution. nih.gov
Table 3: Representative Metal Complexes and Their Geometries
| Ligand Type | Metal Ion | Typical Coordination Geometry |
| Tetradentate N₄ Schiff Base | Ni(II), Pd(II) | Square Planar |
| Tetradentate N₄ Schiff Base | Cu(II) | Distorted Square Planar / Tetrahedral |
| Tetradentate N₄ Schiff Base | Co(II), Fe(II), Mn(II) | Octahedral, Trigonal Bipyramidal |
| Bidentate N,P-Donor | Al(III) | Tetrahedral |
Supramolecular Architectures and Metallo-Macrocycles
The principles of metal-directed self-assembly can be used to construct complex supramolecular structures from relatively simple ligand precursors. rsc.org Bifunctional ligands derived from the pyrrole methanamine scaffold are ideal candidates for building metallo-macrocycles and coordination polymers.
A well-established strategy involves designing a ligand with two distinct donor sites separated by a spacer. When this ligand is introduced to a metal ion with a specific coordination geometry, the components can self-assemble into a thermodynamically stable, discrete cyclic structure. For example, dithiocarbamate (B8719985) ligands derived from pyrrole-based diamines have been shown to self-assemble with Zn(II), Ni(II), and Cu(II) to form neutral, dinuclear metallo-macrocycles. rsc.orgrsc.org
The pyrrole N-H group, while not always directly involved in coordination, can play a crucial role in the secondary organization of these assemblies through hydrogen bonding. These non-covalent interactions can link individual complexes or macrocycles into higher-order one-, two-, or three-dimensional supramolecular architectures. researchgate.netscience.gov
Table 4: Supramolecular Structures from Pyrrole-Based Ligands
| Assembly Type | Ligand Design | Metal Ion | Resulting Structure |
| Dinuclear Metallo-macrocycle | Bis-bidentate (e.g., diamine-derived dithiocarbamate) | Ni(II), Cu(II), Zn(II) | Twisted loop macrocycle containing two metal ions and two ligand molecules. rsc.org |
| Trinuclear Metallo-cryptand | Tris-bidentate | Cu(II) | Cage-like structure encapsulating a central cavity. rsc.org |
| 1D Coordination Polymer | Linear ditopic ligand | Ag(I) | Infinite chain of alternating metal ions and ligands. |
Applications in Catalysis
Transition metal complexes supported by N-donor and mixed-donor ligands are widely used as homogeneous catalysts. nih.gov While specific catalytic studies on complexes of this compound are not extensively documented, their structural similarity to known catalysts suggests significant potential.
Late transition metal complexes, particularly those of iron and cobalt with multidentate nitrogen-based ligands, have shown remarkable activity in ethylene (B1197577) oligomerization and polymerization. nih.gov The steric and electronic environment around the metal center, which can be fine-tuned by modifying the ligand structure, is critical for controlling the catalytic activity and selectivity. The substituents on the pyrrole ring and the backbone of the ligand can be varied to achieve this control.
Furthermore, complexes with mixed N,P-donor ligands are effective in other transformations. For instance, aluminum hydride complexes stabilized by N,P ligands have been shown to catalyze the hydroboration of alkynes. nih.gov The flexible coordination of the phosphine donor can modulate catalytic activity. The potential for pyrrole-based N,P ligands to support such catalytic cycles makes them an interesting target for future research.
Table 5: Potential Catalytic Applications
| Catalytic Reaction | Metal Center | Ligand Type | Rationale |
| Ethylene Oligomerization | Fe(II), Co(II) | Multidentate N,N-Donor | Similar to known 2,6-bis(imino)pyridyl catalysts. nih.gov |
| Hydroboration/Hydrogenation | Al(III) | Bidentate N,P-Donor | N,P ligands stabilize reactive metal hydride species. nih.gov |
| Cross-Coupling Reactions | Pd(II), Ni(II) | Bidentate N,N or N,P-Donor | Ligands can stabilize the metal center in various oxidation states of the catalytic cycle. |
Role of 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine As a Key Intermediate in Complex Chemical Syntheses
Precursor in Heterocyclic Synthesis
The inherent reactivity of both the pyrrole (B145914) ring and the primary aminomethyl group makes (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine a valuable precursor for the synthesis of a variety of other heterocyclic systems. The primary amine can readily participate in condensation reactions with carbonyl compounds, while the pyrrole nucleus can act as a nucleophile in cyclization reactions.
One of the most fundamental reactions for forming pyrroles, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govwikipedia.orgorganic-chemistry.org While this compound is itself a pyrrole, its aminomethyl group can act as the primary amine in reactions with other 1,4-dicarbonyls to generate N-substituted pyrroles, effectively linking two pyrrole moieties. researchgate.net
Furthermore, the compound is a suitable substrate for intramolecular cyclization or for intermolecular reactions that form new rings fused to the pyrrole core. For instance, a Pictet-Spengler-type reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde, could be adapted. wikipedia.orgmdpi.comnih.gov Although the aminomethyl group is not a β-arylethylamine, analogous acid-catalyzed intramolecular cyclizations onto the electron-rich pyrrole ring are plausible, leading to fused dihydropyridine (B1217469) systems. Another potential application is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a scaffold of medicinal interest, which can be constructed through multicomponent reactions. mdpi.comnih.govfrontiersin.orgmdpi.com The amine functionality of this compound could initiate such a sequence.
| Reaction Type | Reagents | Potential Product | Conditions |
| Paal-Knorr Reaction | 1,4-Diketone (e.g., 2,5-Hexanedione) | N-((2,5-Dimethyl-1H-pyrrol-3-yl)methyl)pyrrole | Acetic acid, heat |
| Pictet-Spengler Analogue | Aldehyde (intramolecular) | Fused Dihydropyridine System | Acid catalyst (e.g., TFA, HCl) |
| Ugi-Zhu Reaction | Aldehyde, Isocyanide, Maleic Anhydride | Pyrrolo[3,4-b]pyridin-5-one derivative | Lewis acid (e.g., Sc(OTf)₃), heat |
Building Block for Polycyclic Systems (e.g., Pyrrolochim.itnih.govbenzodiazepines)
Polycyclic frameworks containing a pyrrole ring are common in pharmacologically active compounds. nih.gov The pyrrolo chim.itresearchgate.netbenzodiazepines (PBDs) are a well-known class of tricyclic compounds with a history of use as anticancer agents. nih.gov While the synthesis of PBDs is well-documented, the specific use of this compound as a precursor for the related Pyrrolo[1,2-a]benzodiazepine core is a logical synthetic strategy.
The construction of the seven-membered diazepine (B8756704) ring fused to the pyrrole nucleus can be envisioned through a cyclocondensation reaction. A plausible synthetic route would involve the reaction of this compound with an ortho-functionalized benzoic acid derivative, such as 2-formylbenzoic acid or 2-nitrobenzoyl chloride.
In a hypothetical synthesis starting with 2-formylbenzoic acid, the initial step would be a reductive amination or amide coupling to link the two fragments. Subsequent acid-catalyzed intramolecular cyclization, involving the electrophilic attack of an iminium ion or a related species onto the nucleophilic C5 position of the pyrrole ring, would forge the final polycyclic system. This approach offers a direct method to construct the core structure of these complex molecules.
| Target Polycyclic System | Key Precursors | Synthetic Strategy |
| Pyrrolo[1,2-a]benzodiazepine | This compound, 2-Formylbenzoic acid | Amide formation followed by intramolecular cyclization |
| Pyrrolo[1,2-a]quinoxaline | This compound, 2-Halonitrobenzene | Nucleophilic aromatic substitution followed by reduction and cyclization |
| Pyrrolo[1,2-a]pyrimidine | This compound, 1,3-Dicarbonyl compound | Condensation and cyclization |
Synthetic Utility in Natural Product Synthesis
The pyrrole moiety is a constituent of numerous natural products, especially marine alkaloids, which often exhibit significant biological activity. chim.itnih.govmdpi.com Many of these compounds, such as those in the oroidin (B1234803) and prodigiosin (B1679158) families, feature a substituted pyrrole core. semanticscholar.orgfrontiersin.orgnih.gov The total synthesis of these complex molecules and their analogues provides a critical avenue for biological studies and drug discovery.
This compound can serve as a valuable starting material for the synthesis of analogues of these natural products. The aminomethyl group provides a convenient handle for introducing various side chains or for coupling the pyrrole unit to other complex fragments, a common strategy in the late-stage diversification of natural product syntheses. researchgate.net
For example, the prodigiosin family of red pigments consists of a tripyrrole skeleton. The biosynthesis of prodigiosin involves the enzymatic condensation of two distinct pyrrole-containing precursors: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). nih.gov While not a direct biosynthetic precursor, this compound could be chemically manipulated and coupled with other pyrrolic units to generate novel prodigiosin analogues with potentially altered biological activities.
| Natural Product Class | Core Structure | Potential Synthetic Role of this compound |
| Prodigiosins | Tripyrrole | Building block for C-ring analogues |
| Oroidin Alkaloids | Bromopyrrole-imidazole | Scaffold for creating simplified, non-brominated analogues |
| Lamellarins | 3,4-Diarylpyrrole | Precursor for analogues with substitution at the 3-position |
Intermediates for Porphyrin and Related Macrocycle Biosynthesis Studies
Porphyrins and related tetrapyrrolic macrocycles are fundamental to many biological processes. The chemical synthesis of porphyrins is a well-established field, often relying on the acid-catalyzed condensation of pyrroles and aldehydes. nih.govnih.gov These reactions typically lead to the formation of a dipyrromethane intermediate, which can then be further reacted to form the porphyrin macrocycle. gfmoorelab.comresearchgate.netnih.govresearchgate.net
While this compound is not a natural precursor in the biosynthesis of porphyrins, its structure makes it an interesting candidate for the synthesis of non-natural, highly substituted porphyrin analogues. The aminomethyl group could be transformed into other functional groups, such as a formyl group via oxidation, which could then participate in a standard porphyrin synthesis.
Alternatively, the amine could be used to link the pyrrole to another pyrrole unit, forming an N-bridged or side-chain-linked dipyrromethane analogue. Such specialized dipyrromethanes are key intermediates for constructing porphyrins with unconventional substitution patterns or functionalities. mdpi.com These novel porphyrins are valuable for studying structure-property relationships in areas such as photodynamic therapy, catalysis, and materials science. scirp.orgmdpi.comuakron.edu
| Macrocycle Type | Key Synthetic Intermediate | Potential Use of this compound |
| Porphyrin | Dipyrromethane | Precursor to a functionalized dipyrromethane after N-acylation/alkylation and coupling. |
| Corrole | Dipyrromethane | Similar to porphyrin synthesis, used to build one half of the macrocycle. |
| Expanded Porphyrins | Tripyrrane / Dipyrromethane | Can be incorporated into larger pyrrolic chains to access more complex macrocycles. |
Structure Activity Relationship Sar Studies and Rational Design Strategies Involving the 2,5 Dimethyl 1h Pyrrol 3 Yl Methanamine Scaffold
Systematic Modification of the Pyrrole (B145914) Core and Side Chains
Systematic modifications of the (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine scaffold involve alterations to both the pyrrole ring and the methanamine side chain. These changes are crucial for exploring the chemical space around the core structure and understanding the key interactions with biological targets.
Pyrrole Core Modifications:
Substitution at the N1-position: The nitrogen atom of the pyrrole ring is a common site for modification. Introducing various substituents can significantly impact the compound's properties. For instance, in a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides, the N1-position was connected to a benzohydrazide (B10538) moiety, which was further derivatized to explore antibacterial and antitubercular activities nih.gov. This indicates that large and complex substituents can be accommodated at this position to modulate biological activity.
Substitution at the C4-position: The C4-position of the pyrrole ring offers another point for derivatization. Modifications at this position can influence the electronic properties and steric profile of the molecule.
Replacement of Methyl Groups: The methyl groups at the C2 and C5 positions are important for the lipophilicity and stability of the pyrrole ring. Replacing these with other alkyl or aryl groups can fine-tune these properties and potentially introduce new interactions with a target protein.
Methanamine Side Chain Modifications:
N-alkylation and N-acylation: The primary amine of the methanamine side chain is a key functional group for forming hydrogen bonds and salt bridges. N-alkylation with various alkyl or arylalkyl groups can alter the basicity and lipophilicity of the amine. N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, and can significantly change the electronic and steric properties of the side chain.
Extension or Constraining the Linker: The length and flexibility of the methylene (B1212753) linker between the pyrrole ring and the amine can be modified. Introducing longer alkyl chains or incorporating the linker into a cyclic system can alter the conformational freedom of the molecule, which can be critical for optimal binding to a target.
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors highlighted the importance of substituents on the pyrrole scaffold. The study revealed that the 3-carbonitrile group, the 4,5-diphenyl groups, and the N-benzyl side chain were all important for the inhibitory potency of the compounds researchgate.net. While the core structure is different, this study underscores the principle that systematic modification of various positions on a pyrrole ring can lead to significant changes in biological activity.
Impact of Substituents on Molecular Interactions and Recognition
The introduction of different substituents on the this compound scaffold directly influences its molecular interactions with biological targets. These interactions can be electrostatic, hydrophobic, or involve hydrogen bonding, and their nature and strength are dictated by the physicochemical properties of the substituents.
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrrole ring can alter the electron density of the aromatic system and the pKa of the pyrrole nitrogen and the methanamine nitrogen. This, in turn, affects the strength of hydrogen bonds and electrostatic interactions.
Steric Effects: The size and shape of substituents play a crucial role in determining the complementarity of the ligand with the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not fill the available space effectively.
Hydrophobicity: The lipophilicity of the molecule, which can be modulated by adding hydrophobic or hydrophilic substituents, is critical for its ability to cross cell membranes and interact with hydrophobic pockets in a protein. For example, the addition of phenyl or other aromatic groups can enhance hydrophobic interactions.
In the context of N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide, in silico studies revealed that the compound's predicted chemo-informatic properties, such as its molecular weight and logP value, suggested good gastrointestinal absorption and hydrophilicity-lipophilicity stability iajpr.com. This demonstrates how substituent choices impact pharmacokinetic properties, which are a crucial aspect of molecular recognition in a biological system.
The following table summarizes the potential impact of different substituent types on molecular interactions:
| Substituent Type | Potential Impact on Molecular Interactions |
| Halogens (F, Cl, Br) | Can form halogen bonds, alter electronic properties, and increase lipophilicity. |
| Alkyl Groups (e.g., -CH3, -C2H5) | Increase lipophilicity and can engage in van der Waals interactions. |
| Aryl Groups (e.g., -Phenyl) | Can participate in π-π stacking and hydrophobic interactions. |
| Hydroxy (-OH) and Amine (-NH2) Groups | Act as hydrogen bond donors and acceptors. |
| Carbonyl Groups (e.g., -C=O) | Act as hydrogen bond acceptors. |
Scaffold-Based Design Principles for Targeted Chemical Probes
The this compound scaffold can be utilized as a foundation for designing targeted chemical probes. These probes are valuable tools for studying biological systems by selectively interacting with a specific target protein. The design of such probes often involves a "scaffold-hopping" approach, where a known pharmacophore from an existing ligand is replaced with the pyrrole scaffold while maintaining the key interactions required for binding nih.govdundee.ac.uknih.govmdpi.com.
Key principles for designing targeted chemical probes from this scaffold include:
Pharmacophore Mimicry: The scaffold can be decorated with functional groups that mimic the key pharmacophoric elements of a known ligand for a specific target. For example, the primary amine can mimic a basic group in a known inhibitor, while the pyrrole ring can act as a hydrophobic core.
Introduction of Reporter Groups: For visualization and detection, reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels can be attached to the scaffold. The point of attachment should be carefully chosen to avoid disrupting the key binding interactions.
Linker Optimization: A linker is often used to connect the scaffold to a reporter group or to another part of the probe. The length and chemical nature of the linker need to be optimized to ensure that the probe can bind to its target without steric hindrance.
Theoretical Frameworks for Predicting Activity Trends
Theoretical and computational methods play a vital role in understanding the SAR of this compound derivatives and in guiding the design of new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built. Such models can then be used to predict the activity of newly designed compounds before their synthesis.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Molecular docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase, providing insights into their potential mode of action nih.gov. Similarly, docking studies on N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide showed hydrogen bonding interactions with the active site of the MTB dihydrofolate reductase iajpr.com. These studies help in understanding the key interactions at the molecular level and in designing modifications that can enhance binding affinity.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active molecules, a common pharmacophore can be identified. This model can then be used to screen virtual libraries of compounds to identify new potential hits with the desired activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding mode and the role of solvent molecules. A comprehensive analysis of 2,5-Dimethyl-1-(Naphthalen-1-yl)-1H-Pyrrole included molecular dynamics simulations to investigate its biomolecular stability researchgate.net.
The following table provides an overview of the application of these theoretical frameworks:
| Theoretical Framework | Application in SAR and Rational Design |
| QSAR | Predicts the biological activity of new derivatives based on their chemical structure. |
| Molecular Docking | Visualizes the binding mode of a ligand in a protein's active site and identifies key interactions. |
| Pharmacophore Modeling | Defines the essential features for biological activity and aids in virtual screening. |
| Molecular Dynamics | Assesses the stability of the ligand-protein complex and provides insights into the dynamics of binding. |
By integrating these computational approaches with experimental synthesis and biological testing, researchers can accelerate the process of discovering and optimizing novel compounds based on the this compound scaffold for various therapeutic applications.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
Traditional methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, often rely on harsh conditions, volatile organic solvents, and stoichiometric acid catalysts, which present environmental and efficiency challenges. acs.orgsemanticscholar.org Future research should pivot towards developing novel, sustainable synthetic routes for (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine that align with the principles of green chemistry. semanticscholar.org
Key areas for exploration include:
Catalytic Approaches: The use of transition metal catalysts has shown promise in making pyrrole synthesis more efficient. ingentaconnect.com Investigating iron-catalyzed or iridium-catalyzed reactions could offer sustainable and highly regiosepecific pathways. nih.govresearchgate.netacs.org These methods often proceed via hydrogen autotransfer processes, eliminating waste and operating under milder conditions. nih.govacs.org
Bio-Based Precursors: A significant advancement would be the utilization of renewable, bio-sourced starting materials. For instance, methodologies that convert biosourced 3-hydroxy-2-pyrones into N-substituted pyrroles could be adapted. acs.org Such processes can be performed under solvent-free conditions or in benign aqueous solutions, drastically reducing the environmental footprint. acs.orgsemanticscholar.org
Photochemical and Electrochemical Synthesis: Visible-light photoredox catalysis and electrochemical methods are emerging as powerful tools in organic synthesis. rsc.org These techniques offer new mechanistic pathways for constructing the pyrrole ring from diverse precursors like 2H-azirines or through the coupling of primary amines and 1,3-dicarbonyl compounds, often under ambient conditions. rsc.org Applying these state-of-the-art methods could provide highly efficient and controlled access to the target compound.
| Synthetic Approach | Potential Advantages | Relevant Precursors |
| Iron/Iridium Catalysis | High efficiency, broad functional group tolerance, mild conditions. nih.govacs.org | Secondary alcohols, amino alcohols. nih.gov |
| From Bio-sourced Pyrones | Use of renewable feedstocks, solvent-free or aqueous conditions. acs.org | 3-Hydroxy-2-pyrones, primary amines. acs.org |
| Photoredox/Electrochemistry | Sustainable energy sources (light, electricity), novel reactivity. rsc.org | Primary amines, 1,3-dicarbonyls, aryl azides. nih.govrsc.org |
Expanding the Scope of Derivatization and Functionalization
The true potential of this compound lies in its capacity as a scaffold for generating diverse molecular architectures. The primary amine of the 3-methanamine group serves as a versatile handle for a wide array of chemical transformations.
Future derivatization studies should focus on:
N-Acylation and Sulfonylation: Converting the primary amine to a variety of amides and sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides. Structure-activity relationship (SAR) studies on such derivatives could reveal the importance of this position for potential biological activity, as has been shown for other substituted pyrroles. nih.gov
Functionalization of the Pyrrole Core: While the 2 and 5 positions are blocked by methyl groups, the 4-position of the pyrrole ring remains available for electrophilic substitution. Exploring reactions like formylation, acylation, or halogenation at this position would yield a new class of trisubstituted pyrrole derivatives.
Multicomponent Reactions: Employing the amine in one-pot, multicomponent reactions can rapidly build molecular complexity. nih.gov This strategy allows for the efficient assembly of novel heterocyclic systems fused to or substituted with the (2,5-dimethyl-1H-pyrrol-3-yl)methyl moiety.
The goal is to create libraries of novel compounds based on this core structure, which can then be screened for various applications, from pharmaceuticals to materials science. ingentaconnect.comeurekaselect.com
Advanced Computational Approaches for Structure-Function Understanding
To guide synthetic efforts and accelerate the discovery of functional molecules, advanced computational methods are indispensable. For this compound and its derivatives, in silico studies can provide profound insights into their structure-function relationships.
Unexplored computational avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic properties, stability, and reactivity of the molecule and its derivatives. rsc.orgrsc.org Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic routes and explaining observed reactivity.
Molecular Docking Simulations: If a biological application is envisioned, molecular docking can predict the binding modes and affinities of these pyrrole derivatives within the active sites of target proteins. mdpi.comnih.gov This is crucial for the rational design of new enzyme inhibitors or receptor modulators. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed. nih.gov These models statistically correlate molecular descriptors (e.g., lipophilicity, electronic parameters) with biological activity, enabling the prediction of the potency of yet-to-be-synthesized compounds.
These computational approaches can help screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. tandfonline.comresearchgate.net
Integration with Emerging Technologies in Chemical Synthesis
The adoption of emerging technologies can revolutionize the synthesis and optimization of this compound and its derivatives. These technologies offer enhanced efficiency, safety, and scalability compared to traditional batch chemistry.
Future research should focus on integrating:
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles by avoiding high temperatures over long periods. semanticscholar.orgeurekaselect.com These techniques could be particularly beneficial for challenging derivatization or cyclization steps.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing. This leads to improved reproducibility, safety (especially for highly exothermic or hazardous reactions), and ease of scalability. Implementing a flow-based synthesis for the target compound could enable on-demand production and seamless integration of purification steps.
Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying reagents and reaction conditions. This high-throughput approach, when combined with computational screening and automated biological assays, can significantly accelerate the drug discovery and materials development process.
By embracing these modern technologies, the exploration of the chemical space around this compound can be conducted with unprecedented speed and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
